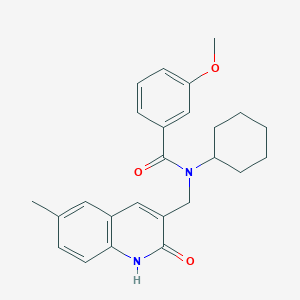
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as CXM, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CXM belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been reported to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide is its broad-spectrum antiproliferative activity against various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One direction is to investigate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in more detail, particularly its effects on various signaling pathways. Another direction is to explore the potential therapeutic applications of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide in other diseases, such as inflammatory disorders and viral infections. Additionally, the development of novel formulations of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide with improved solubility and pharmacokinetics could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves the reaction between 3-methoxybenzoyl chloride and N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)amine in the presence of a base. The reaction proceeds via an amide bond formation and yields N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been reported to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-11-12-23-19(13-17)14-20(24(28)26-23)16-27(21-8-4-3-5-9-21)25(29)18-7-6-10-22(15-18)30-2/h6-7,10-15,21H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUKZRCBYJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

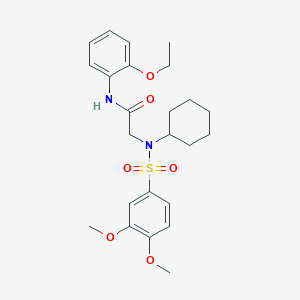

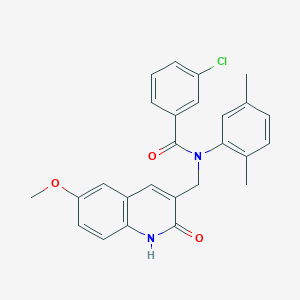
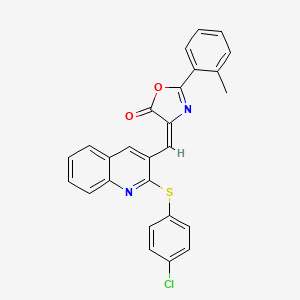
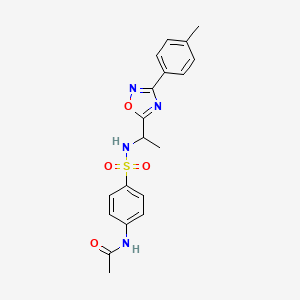
![(R)-1-ethyl-2-(hydroxydiphenylmethyl)-N-(2-hydroxypropyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7715557.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
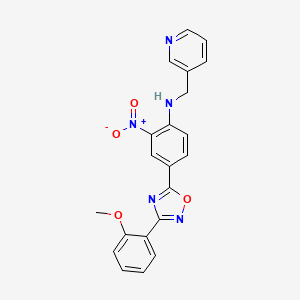

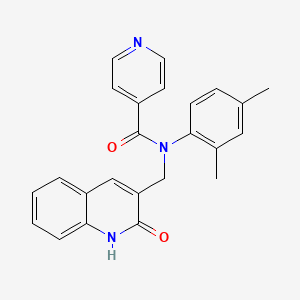
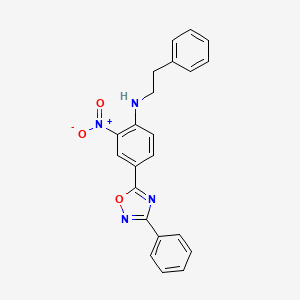
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)